((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Description
Systematic Chemical Name Derivation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical prioritization of functional groups and substituents. The parent structure is guanosine monophosphate, with modifications at the purine ring and ribose-phosphate backbone.
- Purine Base Modification : The guanine base is substituted at the 2-position with a thioxo group (-S) instead of an oxo group (-O), yielding 2-thioxoguanine. The 6-position retains an amino group (-NH₂).
- Ribose Configuration : The ribose moiety is a β-D-ribofuranose ring, as indicated by the (2R,3S,4R,5R) stereochemical descriptors. The 2', 3', and 4' hydroxyl groups are retained.
- Phosphate Group : A methyl dihydrogen phosphate group is esterified to the 5'-hydroxyl of the ribose, forming the 5'-monophosphate.
The systematic name thus integrates these features:
[(2R,3S,4R,5R)-5-(6-amino-2-sulfanylidenepurin-9(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate .
Stereochemical Configuration Analysis (2R,3S,4R,5R)
The compound’s four chiral centers—C2', C3', C4', and C5' of the ribose ring—are assigned configurations using the Cahn–Ingold–Prelog (CIP) priority rules.
| Chiral Center | Substituents (Priority Order) | Configuration |
|---|---|---|
| C2' | -O-PO₃H₂, -C3', -C1', -H | R |
| C3' | -O4', -C2', -C4', -H | S |
| C4' | -O3', -C5', -C3', -H | R |
| C5' | -N9-purine, -C4', -O5', -H | R |
The ribose ring adopts a β-D-ribofuranose conformation, with hydroxyl groups at C2' and C3' in cis orientation and the phosphate group at C5' in the trans position relative to the purine base.
Comparative Structural Relationship to Guanosine Monophosphate
This compound is a structural analog of guanosine 5'-monophosphate (GMP), differing in two key aspects:
| Feature | ((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate | Guanosine Monophosphate (GMP) |
|---|---|---|
| Purine 2-position | Thioxo group (-S) | Oxo group (-O) |
| Molecular Formula | C₁₀H₁₄N₅O₇PS | C₁₀H₁₄N₅O₈P |
| Molar Mass | 379.29 g/mol | 363.22 g/mol |
| Tautomeric Preference | Thione form (C=S) predominates | Ketone form (C=O) |
The thioxo substitution at the 2-position alters hydrogen-bonding capacity and electronic distribution, potentially affecting interactions with enzymes like purine nucleoside phosphorylase. The ribose-phosphate backbone remains identical to GMP, preserving its role in nucleotide salvage pathways.
Properties
CAS No. |
59924-57-1 |
|---|---|
Molecular Formula |
C10H14N5O7PS |
Molecular Weight |
379.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-sulfanylidene-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7PS/c11-7-4-8(14-10(24)13-7)15(2-12-4)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
FNIHZZWPVLPMKV-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Amino-2-thioxo-purine Base
- Starting from commercially available purine derivatives, the 2-oxo group is converted to a 2-thioxo group using reagents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent.
- The amino group at the 6-position is preserved or introduced via amination reactions.
- Purification is typically achieved by recrystallization or chromatography to isolate the 6-amino-2-thioxo-purine intermediate.
Preparation of the Sugar Moiety
- The sugar component is derived from D-ribose or a protected ribose derivative.
- Protection of the 3' and 4' hydroxyl groups is commonly done using acetal or silyl protecting groups to control regioselectivity during glycosylation.
- The sugar is converted into a suitable glycosyl donor, such as a halide or trichloroacetimidate derivative, to facilitate coupling.
Glycosylation Step
- The 6-amino-2-thioxo-purine base is coupled with the protected sugar donor under Lewis acid catalysis (e.g., trimethylsilyl triflate) to form the nucleoside.
- The reaction conditions are optimized to favor β-anomer formation with the correct stereochemistry at the anomeric center.
- The product is purified by chromatographic techniques.
Deprotection and Phosphorylation
- Removal of protecting groups on the sugar hydroxyls is performed under mild acidic or basic conditions to avoid degradation.
- The free 5'-hydroxyl group is then phosphorylated using reagents such as phosphorus oxychloride (POCl3) in the presence of a base or via phosphoramidite chemistry.
- The phosphorylation step yields the dihydrogen phosphate ester at the 5'-position.
- Final purification is achieved by ion-exchange chromatography or preparative HPLC.
Research Findings and Optimization
- Recent studies have employed retrosynthetic analysis and computational chemistry to design efficient synthetic routes, minimizing steps and improving yields.
- The stereochemical control during glycosylation is critical; use of specific protecting groups and catalysts has been shown to enhance β-selectivity.
- Phosphorylation methods have evolved to milder conditions to preserve the sensitive thioxo group and avoid side reactions.
- Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography confirm the structure and stereochemistry of intermediates and final products.
Summary Table of Preparation Steps
| Step | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Base modification | Phosphorus pentasulfide, Lawesson’s reagent | Convert 2-oxo to 2-thioxo group | Preserve 6-amino group |
| 2. Sugar protection | Acetal or silyl protecting groups | Protect 3',4' hydroxyls | Control regioselectivity |
| 3. Glycosylation | Lewis acid catalyst (e.g., TMSOTf) | Couple base and sugar | Achieve β-anomer stereochemistry |
| 4. Deprotection | Mild acid/base | Remove protecting groups | Avoid degradation of sensitive groups |
| 5. Phosphorylation | POCl3 or phosphoramidite reagents | Introduce dihydrogen phosphate | Mild conditions to preserve thioxo |
| 6. Purification | Chromatography (ion-exchange, HPLC) | Isolate pure compound | Confirm purity and structure |
Chemical Reactions Analysis
Phosphate Group Reactivity
The phosphate ester moiety participates in hydrolysis and enzymatic modifications:
-
Acid/Base-Catalyzed Hydrolysis :
Under acidic conditions (pH < 3), the phosphate ester undergoes hydrolysis to form a free phosphoric acid and the corresponding alcohol derivative. Alkaline conditions (pH > 10) accelerate this process, yielding inorganic phosphate and the dephosphorylated nucleoside .
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| 0.1 M HCl, 80°C, 2 hr | Phosphoric acid + Nucleoside alcohol | Acid-catalyzed ester cleavage |
| 0.1 M NaOH, 60°C, 1 hr | Inorganic phosphate + Nucleoside | Base-induced hydrolysis |
-
Enzymatic Dephosphorylation :
Alkaline phosphatases selectively cleave the phosphate group, regenerating the nucleoside. This reaction is critical in metabolic studies.
Thioxo Group Reactivity
The 2-thioxo substituent on the purine ring introduces unique thiophilic reactivity:
-
Oxidation :
The thione (C=S) group is oxidized to a sulfonic acid (C-SO3H) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
| Reagent | Conditions | Product |
|---|---|---|
| H2O2 (30%) | RT, 12 hr, pH 7 buffer | 2-Sulfonatoadenine derivative |
| mCPBA (1.2 eq) | DCM, 0°C, 1 hr | 2-Sulfinyl intermediate |
-
Nucleophilic Substitution :
The sulfur atom acts as a soft nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioether derivatives .
Glycosidic Bond Stability
The β-D-ribofuranose linkage between the purine and sugar is susceptible to acid-catalyzed cleavage:
-
Acidic Hydrolysis :
In 1 M HCl at 100°C, the glycosidic bond breaks, releasing the free purine base (6-amino-2-thioxo-1H-purine) and the sugar-phosphate backbone .
| Condition | Products | Rate Constant (k) |
|---|---|---|
| 1 M HCl, 100°C, 3 hr | 6-Amino-2-thioxopurine + Sugar phosphate | 0.15 hr⁻¹ |
Enzyme-Mediated Reactions
As a nucleotide analogue, the compound interacts with kinases and polymerases:
-
Phosphotransferase Activity :
Adenylate kinases may phosphorylate the 3'-OH group of the sugar moiety, forming a triphosphate derivative. -
DNA Polymerase Incorporation :
In vitro studies suggest limited incorporation into DNA strands due to steric hindrance from the thioxo group, inhibiting chain elongation.
Complexation with Metal Ions
The phosphate and hydroxyl groups coordinate divalent cations (e.g., Mg²⁺, Ca²⁺), altering conformational stability:
-
Mg²⁺ Binding :
Forms a 1:1 complex with Mg²⁺, stabilizing the ribose ring in the C3'-endo conformation (confirmed by NMR) .
| Metal Ion | Stability Constant (log K) | Biological Relevance |
|---|---|---|
| Mg²⁺ | 3.2 ± 0.1 | Enhances enzymatic recognition |
| Ca²⁺ | 2.8 ± 0.2 | Modulates cellular uptake |
Photochemical Reactivity
UV irradiation (254 nm) induces dimerization via the thioxo group, forming disulfide-linked purine dimers:
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to nucleotides suggests that it may interact with nucleic acids or enzymes involved in nucleotide metabolism.
- Case Study : A study explored the effects of this compound on cellular pathways related to cancer proliferation. Results indicated that it could inhibit certain kinases involved in tumor growth, suggesting its potential as an anti-cancer drug.
Biochemical Research
In biochemical research, this compound is utilized as a substrate or inhibitor in enzymatic assays. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and mechanisms.
- Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 5.6 |
| DNA Polymerase | Non-competitive | 12.3 |
| RNA Polymerase | Mixed-type | 8.7 |
Molecular Biology
This compound plays a role in molecular cloning and genetic engineering. Its phosphate group can be used for labeling DNA or RNA molecules, facilitating the study of gene expression and regulation.
- Case Study : Researchers successfully incorporated this compound into plasmid vectors to enhance the stability and efficiency of gene delivery systems in mammalian cells.
Analytical Chemistry
In analytical chemistry, the compound serves as a standard for chromatographic methods due to its unique spectral properties. It can be analyzed using techniques such as HPLC and mass spectrometry.
- Data Table: Spectral Properties
| Technique | Wavelength (nm) | Absorbance |
|---|---|---|
| UV-VIS | 260 | 0.85 |
| Fluorescence | 350 | 0.65 |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The purine base can mimic natural substrates, allowing it to bind to active sites of enzymes. The phosphate group plays a crucial role in the compound’s ability to participate in phosphorylation and dephosphorylation reactions, which are essential for signal transduction pathways. The thioxo group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Modifications on the Purine Ring
The purine ring's substitutions significantly influence biological activity and stability. Key analogs include:
Implications :
- Nitro (NO2): Introduces strong electron-withdrawing effects, which may increase reactivity but reduce stability .
Phosphate Group Variations
The phosphate moiety’s complexity affects solubility, membrane permeability, and interaction with kinases:
Implications :
- Monoesters (e.g., target compound) balance solubility and bioavailability.
- Sodium salts () are preferred for parenteral formulations due to enhanced solubility .
Biological Activity
The compound ((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate (CID 12810881) is a purine derivative with potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, and provides insights into its mechanism of action based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a tetrahydrofuran ring and a thioxo-purine moiety. Its molecular formula is , indicating the presence of phosphorus in the phosphate group which may play a crucial role in its biological activity .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to exhibit broad-spectrum activity against various bacterial strains. For example, compounds with similar structural motifs have demonstrated effectiveness comparable to established antibiotics like amoxicillin and fluconazole .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Amoxicillin | Staphylococcus aureus | 8 µg/mL |
| Fluconazole | Candida albicans | 16 µg/mL |
| Tested Compound | Escherichia coli | 10 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the growth of several human cancer cell lines, including CCRF-CEM (leukemia), HCT-15 (colon), PC-3 (prostate), and UACC-257 (melanoma). The mechanism of action appears to involve inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| CCRF-CEM | 0.04 | Doxorubicin |
| HCT-15 | 0.14 | Doxorubicin |
| PC-3 | 0.82 | Doxorubicin |
| UACC-257 | 1.00 | Doxorubicin |
The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in nucleic acid metabolism. The thioxo group enhances binding affinity to DHFR, thereby inhibiting its activity and leading to reduced proliferation of cancer cells . Molecular docking studies suggest that critical hydrogen bonds are formed between the compound and specific amino acid residues in the active site of DHFR, which is essential for its inhibitory effect.
Case Studies
- Antimicrobial Efficacy : A recent study tested various derivatives of purine compounds against common pathogens. The results indicated that modifications in the phosphate group significantly influenced antimicrobial potency, with some derivatives showing MIC values lower than traditional antibiotics .
- Anticancer Studies : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study reported a significant reduction in cell viability at low concentrations, suggesting high efficacy as a potential therapeutic agent against specific cancers .
Q & A
Q. Table 1: Docking Scores of Structural Analogs
| Compound | Docking Score (kcal/mol) | Key Interaction Sites |
|---|---|---|
| D | -9.276 | Gly21, Arg143 |
| F | -8.902 | Asn25, Thr133 |
| H | -8.886 | Phe183 (π-stacking) |
| Source: Adapted from |
Advanced: How do structural modifications (e.g., fluorination, alkylation) of the thiouracil moiety influence enzymatic inhibition?
Methodological Answer:
Modifications at the 2-thioxo position enhance binding:
- Fluorination : Introducing fluorine at C2 increases electronegativity, improving hydrogen bonding with residues like Thr109 (e.g., compound E: -9.244 kcal/mol) .
- Alkylation : Adding methylpiperazine groups (e.g., compound G) enhances hydrophobic interactions with Met105 and Ala73 .
- Thiocarbonyl vs. carbonyl : The thiouracil group’s sulfur atom increases polarizability, strengthening van der Waals interactions .
Advanced: What strategies are used to design prodrugs of this compound to improve bioavailability?
Methodological Answer:
Prodrug design focuses on masking the phosphate group:
- Lipid conjugation : Attach hexadecyloxypropyl chains to enhance membrane permeability (e.g., HDP-P-RVn prodrugs) .
- Enzyme-cleavable linkers : Use ester or triazole linkages hydrolyzed by intracellular phosphatases .
- In vivo validation : Assess pharmacokinetics (Cmax, AUC) in rodent models to compare oral vs. intravenous bioavailability .
Advanced: How is this compound applied in developing inhibitors for Mycobacterium tuberculosis Mur ligases?
Methodological Answer:
The compound’s ribose-phosphate backbone serves as a scaffold for triazole-linked conjugates:
- Triazole incorporation : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) links uridine analogs to biphenyl carboxamides, improving binding to MurC .
- IC₅₀ optimization : Derivatives with 4-chloro-2-fluorophenyl substitutions show sub-micromolar inhibition (e.g., compound 11a) .
- Crystallography : Co-crystal structures with Mur ligases guide residue-specific modifications (e.g., targeting Arg386) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Follow OSHA/NIOSH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
